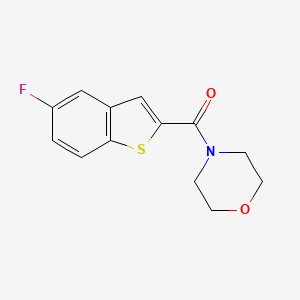
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is dysregulated in various diseases. (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone inhibits (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone by binding to the ATP-binding site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is its specificity for (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which allows for the selective inhibition of this enzyme without affecting other kinases. This makes it a valuable tool for studying the role of (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of more potent and selective (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the development of more effective delivery methods for this compound could improve its efficacy and expand its potential applications.
Métodos De Síntesis
The synthesis of (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone involves a multi-step process that begins with the preparation of 5-fluoro-1-benzothiophene-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with morpholine to obtain the morpholin-4-yl ester. Finally, the ester is treated with a reducing agent to produce the desired compound.
Aplicaciones Científicas De Investigación
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit (5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which is involved in the regulation of various signaling pathways that are dysregulated in these diseases.
Propiedades
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSUXGBNCKVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
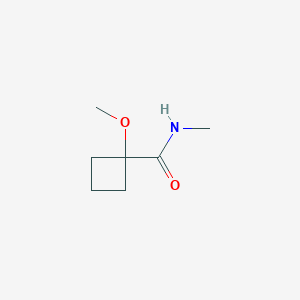
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
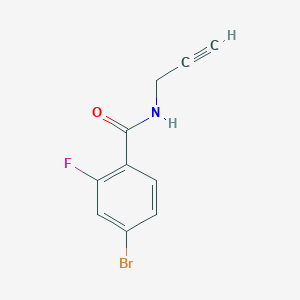
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
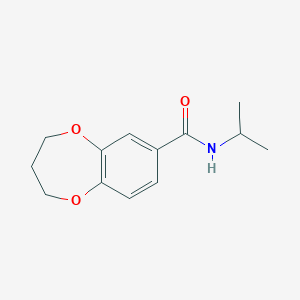
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
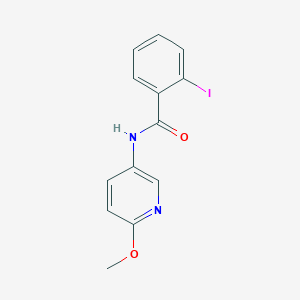
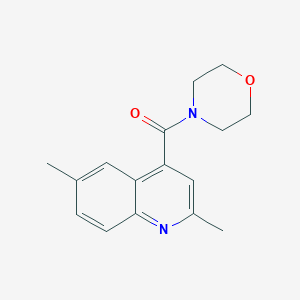

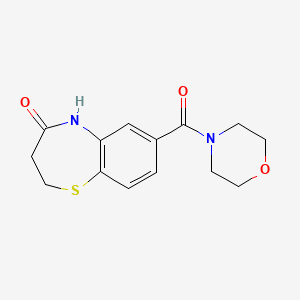
![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)